Isoleojaponin
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: Isoleojaponin is typically isolated from the ethanol extract of Leonurus japonicus . The isolation process involves chromatographic separation techniques to purify the compound . The molecular formula of this compound is C20H26O3, confirmed by NMR spectra and high-resolution electrospray ionization mass spectrometry .
Industrial Production Methods: Currently, there are no large-scale industrial production methods for this compound. The compound is primarily obtained through extraction from natural sources, specifically the herb Leonurus japonicus .
Chemical Reactions Analysis
Types of Reactions: Isoleojaponin undergoes various chemical reactions, including oxidation, reduction, and substitution reactions .
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize this compound.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Isoleojaponin has several scientific research applications:
Mechanism of Action
The mechanism of action of isoleojaponin involves its interaction with various molecular targets and pathways. Its unique cross-conjugated α,β-unsaturated ketone system allows it to participate in Michael addition reactions, potentially interacting with nucleophilic sites in biological molecules . This interaction can modulate biological pathways, leading to its observed therapeutic effects .
Comparison with Similar Compounds
Leojaponin: A labdane diterpene isolated from the same plant, Leonurus japonicus.
Halimane Diterpenoids: A group of diterpenes with similar structural features and biological activities.
Uniqueness: Isoleojaponin is unique due to its transformed skeleton compared to labdane-type compounds like leojaponin. The methyl group connected to C-10 in labdane diterpenes shifts to link with C-9 in this compound, and the double bonds of ring-B are rearranged . This structural transformation imparts distinct chemical and biological properties to this compound .
Properties
IUPAC Name |
(4S)-4-[2-(furan-3-yl)ethyl]-2-hydroxy-3,4,8,8-tetramethyl-6,7-dihydro-5H-naphthalen-1-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26O3/c1-13-17(21)18(22)16-15(6-5-9-19(16,2)3)20(13,4)10-7-14-8-11-23-12-14/h8,11-12,21H,5-7,9-10H2,1-4H3/t20-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JBEPPXAPCJSSRV-HXUWFJFHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(C1(C)CCC3=COC=C3)CCCC2(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C(C(=O)C2=C([C@]1(C)CCC3=COC=C3)CCCC2(C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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